Glycine, N-acetyl-N-(4-hydroxyphenyl)-
Description
Contextualizing N-Acetyl-N-(4-hydroxyphenyl)glycine within Advanced Glycine (B1666218) Derivative Research
N-acetyl-N-(4-hydroxyphenyl)glycine is situated within the expansive field of advanced glycine derivative research. This area of study focuses on modifying the basic glycine structure to create novel molecules with specific chemical, physical, or biological properties. The parent compound, 4-hydroxyphenylglycine (HPG), is a non-proteogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by DNA. HPG is notable for being a crucial structural component of the vancomycin (B549263) class of glycopeptide antibiotics, which are vital in treating serious bacterial infections. wikipedia.org
The synthesis of derivatives from significant natural scaffolds like HPG is a common strategy in medicinal chemistry. The addition of an N-acetyl group—a process known as N-acetylation—is a key modification. This alteration can change a molecule's properties, such as its stability, solubility, and ability to interact with biological targets. In the context of peptide synthesis, N-acetylation can also serve as a protective measure for the amino group during chemical reactions. ebi.ac.uk Therefore, the creation and study of N-acetyl-N-(4-hydroxyphenyl)glycine represent a logical progression in exploring the chemical space around the biologically important HPG core.
Current Academic Research Trajectories and Foundational Significance in Biochemical and Pharmaceutical Investigations
While extensive research specifically targeting N-acetyl-N-(4-hydroxyphenyl)glycine is still emerging, its foundational significance is derived from its constituent parts and the research trajectories of closely related molecules. The 4-hydroxyphenylglycine framework is a recognized pharmacophore, a part of a molecule responsible for its biological or pharmacological activity.
Recent pharmaceutical research has focused on 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol derivatives as potential agonists for the GPR88 orphan receptor. nih.govnih.gov GPR88 is an attractive therapeutic target due to its association with several disorders of the basal ganglia. nih.govnih.gov The structure-activity relationship (SAR) studies in this area investigate how different chemical groups attached to the HPG core influence the molecule's potency and selectivity for the receptor. nih.govnih.gov Although these studies did not specifically test the N-acetyl derivative, they establish a clear research trajectory where modifications to the amino group of HPG are critical for modulating biological activity.
Furthermore, other N-acetylated amino acid derivatives are being investigated for various biochemical functions. For instance, N-acetyl-L-hydroxyproline has been studied for its potential to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in skin aging. nih.govresearchgate.net This suggests a potential, though currently unexplored, avenue for investigating similar anti-glycation properties in other N-acetylated amino acids like N-acetyl-N-(4-hydroxyphenyl)glycine. The compound's significance, therefore, lies in its potential to contribute to these and other areas of biochemical and pharmaceutical investigation as a novel derivative of a biologically relevant scaffold.
| Component | Significance | Related Research Trajectory |
|---|---|---|
| 4-Hydroxyphenylglycine (HPG) Core | A non-proteogenic amino acid that is a key structural component of vancomycin-class antibiotics. wikipedia.org | Synthesis of HPG derivatives to create new bioactive compounds. |
| N-acetyl Group | A common chemical modification that can alter a molecule's stability, solubility, and biological interactions. ebi.ac.uk | Investigation of N-acetylated compounds as enzyme inhibitors or for other therapeutic properties, such as anti-glycation. nih.govnih.gov |
| Overall Structure | A derivative of the HPG scaffold, which is of interest in drug discovery. | Exploring derivatives of HPG as agonists for therapeutic targets like the GPR88 orphan receptor. nih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(N-acetyl-4-hydroxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)11(6-10(14)15)8-2-4-9(13)5-3-8/h2-5,13H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFYOMHRTSFFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293435 | |
| Record name | N-Acetyl-N-(4-hydroxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119656-42-7 | |
| Record name | N-Acetyl-N-(4-hydroxyphenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119656-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-N-(4-hydroxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for N Acetyl N 4 Hydroxyphenyl Glycine
Synthetic Routes to N-Acetyl-N-(4-hydroxyphenyl)glycine as a Building Block in Organic Synthesis
N-acetyl-N-(4-hydroxyphenyl)glycine serves as a valuable intermediate in the synthesis of more complex molecules. Its structure, which combines a protected amino acid moiety with a reactive phenolic group, allows for a variety of chemical transformations. The most direct and common synthetic route to N-acetyl-N-(4-hydroxyphenyl)glycine involves the N-acetylation of its parent amino acid, N-(4-hydroxyphenyl)glycine.
This transformation is typically achieved by treating N-(4-hydroxyphenyl)glycine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride under appropriate reaction conditions. A widely employed method, adaptable from the acetylation of other amino acids, involves the reaction with acetic anhydride in an aqueous medium. orgsyn.org This approach is efficient and generally proceeds with high yield and minimal racemization, which is crucial for applications where stereochemistry is important. orgsyn.org
The reaction involves the nucleophilic attack of the secondary amine of N-(4-hydroxyphenyl)glycine on the carbonyl carbon of acetic anhydride. The presence of a base may be used to neutralize the acetic acid byproduct and drive the reaction to completion. The resulting N-acetylated product can then be isolated and purified using standard techniques like crystallization. The utility of N-acetyl-N-(4-hydroxyphenyl)glycine as a building block stems from the orthogonal reactivity of its functional groups: the carboxylic acid can be activated for amide bond formation, the acetyl group provides stable protection for the nitrogen, and the hydroxyl group on the phenyl ring can be used for etherification or other aromatic substitution reactions.
Synthetic Preparations of N-(4-Hydroxyphenyl)glycine Precursors and Related Anilinoacetic Acids
The availability of precursors is critical for the synthesis of N-acetyl-N-(4-hydroxyphenyl)glycine. The two primary precursors are N-(4-hydroxyphenyl)glycine and the structurally related 4-hydroxyphenylglycine.
N-(4-hydroxyphenyl)glycine
This anilinoacetic acid is a key starting material. Its synthesis is well-established and is typically achieved through the reaction of p-aminophenol with chloroacetic acid in an aqueous solution. ebi.ac.ukchemicalbook.com This nucleophilic substitution reaction, where the amino group of p-aminophenol displaces the chloride from chloroacetic acid, provides a straightforward and cost-effective route to the desired precursor.
Table 1: Synthesis of N-(4-hydroxyphenyl)glycine
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| p-Aminophenol | Chloroacetic Acid | N-(4-hydroxyphenyl)glycine | Nucleophilic Substitution |
4-Hydroxyphenylglycine (HPG)
4-Hydroxyphenylglycine is a non-proteogenic amino acid that is a component of vancomycin-class antibiotics. wikipedia.org Its biosynthesis proceeds via the shikimic acid pathway. The process begins with prephenate, which is converted to 4-hydroxyphenylpyruvate by the enzyme prephenate dehydrogenase. Subsequently, 4-hydroxymandelate (B1240059) synthase oxidizes 4-hydroxyphenylpyruvate to 4-hydroxymandelate. This is followed by another oxidation step, catalyzed by hydroxymandelate oxidase, to yield 4-hydroxylbenzoylformate. In the final step, a transaminase enzyme, 4-hydroxyphenylglycine transaminase, transfers an amino group to 4-hydroxylbenzoylformate to produce 4-hydroxyphenylglycine. wikipedia.org Chemical synthesis routes are also available, often involving resolution of racemic mixtures to obtain the desired stereoisomer. google.com
Table 2: Key Enzymatic Steps in the Biosynthesis of 4-Hydroxyphenylglycine (HPG)
| Precursor | Enzyme | Product |
| Prephenate | Prephenate dehydrogenase | 4-Hydroxyphenylpyruvate |
| 4-Hydroxyphenylpyruvate | 4-Hydroxyphenylmandelate synthase | 4-Hydroxymandelate |
| 4-Hydroxymandelate | Hydroxymandelate oxidase | 4-Hydroxylbenzoylformate |
| 4-Hydroxylbenzoylformate | 4-Hydroxyphenylglycine transaminase | 4-Hydroxyphenylglycine |
General N-Acyl Derivatization Techniques Applicable to Amino Acid Analogs
N-acylation is a fundamental derivatization technique for amino acids and their analogs, primarily used to protect the amino group during subsequent reactions, such as peptide synthesis. The method used for acetylating glycine (B1666218) is a classic example that is broadly applicable to analogs like N-(4-hydroxyphenyl)glycine. orgsyn.org
A robust and widely cited procedure involves treating the amino acid with acetic anhydride in water. orgsyn.org The amino acid is dissolved or suspended in water, and an excess of acetic anhydride is added. The reaction is typically vigorous and may require cooling to control the temperature. The acetylation occurs readily in the aqueous solution, and the N-acetylated product often crystallizes directly from the reaction mixture upon cooling. orgsyn.org
This method offers several advantages:
High Yields: The reaction is generally efficient, providing good to excellent yields of the N-acetylated product. orgsyn.org
Stereochemical Integrity: For chiral amino acids, this method typically proceeds with little to no racemization. orgsyn.org
Broad Applicability: It can be successfully applied to a wide range of α-amino acids with minor modifications based on the solubility of the specific amino acid. orgsyn.org
Other N-acylating agents can also be used, including various acid chlorides (e.g., benzoyl chloride for N-benzoylation) and other anhydrides, often in the presence of a base like sodium hydroxide (B78521) or sodium bicarbonate (e.g., the Schotten-Baumann reaction) to neutralize the acid byproduct. The choice of acylating agent and reaction conditions allows for the introduction of a wide variety of N-acyl groups, enabling fine-tuning of the chemical properties of the amino acid analog for specific synthetic purposes.
Table 3: Common N-Acylating Agents for Amino Acids
| Acylating Agent | Acyl Group Introduced | Common Reaction Name/Type |
| Acetic Anhydride | Acetyl | N-Acetylation |
| Acetyl Chloride | Acetyl | N-Acetylation |
| Benzoyl Chloride | Benzoyl | Schotten-Baumann Reaction |
| Di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) | tert-Butoxycarbonyl (Boc) | N-Boc Protection |
Molecular Interactions and Biochemical Activity Profiles of N Acetyl N 4 Hydroxyphenyl Glycine
Enzyme-Substrate and Enzyme-Inhibitor Interactions (in vitro mechanistic studies)
Interaction with Tyrosinase and Related Enzymes
N-acetyl-N-(4-hydroxyphenyl)glycine, as a structural analog of L-tyrosine, is anticipated to interact with tyrosinase (EC 1.14.18.1), the rate-limiting enzyme in melanogenesis. Tyrosinase catalyzes the hydroxylation of monophenols (like L-tyrosine) to o-diphenols and their subsequent oxidation to o-quinones. Compounds that mimic the structure of the natural substrate can act as competitive inhibitors, binding to the enzyme's active site but not undergoing the catalytic reaction, thereby preventing melanin (B1238610) production.
The inhibitory potential of phenolic compounds against tyrosinase is well-documented. The presence of a phenolic hydroxyl group is often a critical determinant for binding to the copper-containing active site of the enzyme. Research on structurally related molecules supports this hypothesis. For instance, various carboxylic acids and phenolic derivatives have demonstrated dose-dependent inhibition of mushroom tyrosinase. Phenyllactic acid, which shares a hydroxyphenyl and a carboxyl group, has been shown to have tyrosinase-inhibitory effects. researchgate.net Similarly, studies on synthetic 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives revealed that compounds with phenolic hydroxyl groups exhibited potent tyrosinase inhibitory activity, with some analogs showing competitive or mixed-type inhibition kinetics. nih.gov The binding is often stabilized by hydrogen bonds and hydrophobic interactions within the enzyme's active site. drugbank.com
Given its structure, N-acetyl-N-(4-hydroxyphenyl)glycine likely acts as a competitive inhibitor of tyrosinase. The 4-hydroxyphenyl group mimics the phenolic side chain of L-tyrosine, allowing it to fit into the substrate-binding pocket. However, the N-acetyl group may influence binding affinity and prevent efficient catalysis, leading to inhibition of the enzyme.
| Compound | Inhibitory Concentration (IC50) | Inhibition Type | Source |
|---|---|---|---|
| Kojic Acid (Standard) | 16.69 µM | Competitive | nih.gov |
| 3-Phenyllactic Acid | 3.50 mM | Not specified | researchgate.net |
| L-Pyroglutamic Acid | 3.38 mM | Not specified | researchgate.net |
| Compound 5c (a 2,4-dihydroxy cinnamic acid derivative) | 0.0089 µM | Competitive | nih.gov |
| Compound 5186-0429 (from virtual screening) | 6.2 µM (on L-Tyrosine) | Competitive | researchgate.net |
Modulation of Oxidized Protein Hydrolase Activity by Analogs
The clearance of damaged proteins is a critical cellular maintenance function. Acylamino acid-releasing enzyme/oxidized protein hydrolase (AARE/OPH) is a bifunctional protease with exopeptidase activity against Nα-acylated peptides and endopeptidase activity against oxidized proteins. nih.gov This enzyme plays a homeostatic role in sustaining the cytoplasmic antioxidative system by degrading proteins damaged by oxidative stress. nih.gov
As N-acetyl-N-(4-hydroxyphenyl)glycine is an Nα-acylated amino acid, it and its potential peptide metabolites fall into the substrate class for enzymes like AARE/OPH. nih.gov While direct studies on N-acetyl-N-(4-hydroxyphenyl)glycine are not available, it is plausible that this compound or its analogs could modulate the activity of such hydrolases. It could potentially act as a competitive inhibitor, substrate, or allosteric modulator of AARE/OPH, thereby influencing the turnover of oxidized proteins within the cell. This interaction would be particularly relevant under conditions of oxidative stress where both levels of oxidized proteins and potentially the concentration of this compound's analogs might increase.
Interactions with Biomolecular Receptors and Signaling Pathways (in vitro models)
Mechanistic Investigations of Mitohormesis Induction via N-Acetyl-L-tyrosine Analogs
In vitro studies using Drosophila S2 cells have demonstrated that NAT induces this hormetic effect by transiently perturbing mitochondria. embopress.org This perturbation leads to a slight depolarization of the mitochondrial membrane and a small, controlled increase in the production of mitochondrial reactive oxygen species (mROS). embopress.org This low level of mROS does not cause significant cellular damage; instead, it functions as a retrograde signal from the mitochondria to the nucleus, initiating a cascade of cytoprotective responses. embopress.org This mechanism suggests that N-acetyl-N-(4-hydroxyphenyl)glycine, due to its structural similarity to NAT, may possess a similar capacity to induce a mitohormetic state in vitro.
Downstream Cellular Responses and Gene Expression Modulation (e.g., FoxO, Keap1)
The transient mROS signal generated by N-acetyl-L-tyrosine (NAT) activates key redox-sensitive transcription factors, leading to a broad-spectrum cytoprotective response. embopress.org Two primary signaling pathways implicated are the Forkhead box O (FoxO) and the Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 pathways.
FoxO Activation: The increase in mROS leads to the activation of FoxO. Activated FoxO translocates to the nucleus, where it promotes the transcription of genes encoding antioxidant enzymes, thereby bolstering the cell's capacity to neutralize oxidative stress. embopress.org
Keap1-Nrf2 Pathway: The Keap1 protein normally acts as a negative regulator of the transcription factor Nrf2, targeting it for degradation. Oxidative or electrophilic stress, including the mROS signal from NAT, can modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the Antioxidant Response Element (ARE). This leads to the upregulated expression of a wide array of phase II detoxification enzymes and antioxidant proteins. embopress.org
In vitro analyses have confirmed that NAT-dependent activation of FoxO and Keap1 leads to increased gene expression of these downstream antioxidant enzymes, ultimately enhancing cellular stress tolerance. embopress.org
| Initiating Event | Key Signaling Mediator | Primary Transcription Factor(s) Activated | Cellular Outcome | Source |
|---|---|---|---|---|
| Transient Mitochondrial Perturbation | Low-level mitochondrial ROS (mROS) | FoxO | Increased expression of antioxidant enzymes | embopress.org |
| Transient Mitochondrial Perturbation | Low-level mitochondrial ROS (mROS) | Nrf2 (via Keap1 inactivation) | Activation of Antioxidant Response Element (ARE) and expression of cytoprotective genes | embopress.org |
Non-Enzymatic Biochemical Reactivity and Molecular Adduction (in vitro)
Beyond enzymatic interactions, the chemical structure of N-acetyl-N-(4-hydroxyphenyl)glycine dictates its potential for non-enzymatic reactions. The two primary sites of reactivity are the N-acetylated amino group and the 4-hydroxyphenyl (phenolic) ring.
The N-acetylation of the amino group significantly reduces its nucleophilicity. This modification effectively protects the compound from participating in non-enzymatic glycation, also known as the Maillard reaction. This reaction involves the covalent attachment of reducing sugars to free amino groups of proteins and other molecules, leading to the formation of advanced glycation end-products (AGEs), which are associated with cellular damage. By blocking the primary amino group, N-acetylation prevents this pathway of non-enzymatic adduction.
Conversely, the phenolic ring represents a site of potential reactivity. The structure is analogous to N-acetyl-p-aminophenol (acetaminophen), which can be metabolically oxidized by cytochrome P450 enzymes to a highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI). nih.govnih.gov This quinone imine readily forms covalent adducts with cellular nucleophiles, most notably the thiol group of cysteine residues in proteins and glutathione. researchgate.net In vitro, the phenolic ring of tyrosine residues can be oxidized by enzymes like tyrosinase or by chemical oxidants to form reactive o-quinones. nih.govnih.gov These quinones are electrophilic and can subsequently react with nucleophiles to form molecular adducts. nih.gov Therefore, under oxidative conditions in vitro, the 4-hydroxyphenyl moiety of N-acetyl-N-(4-hydroxyphenyl)glycine could potentially be oxidized to a reactive quinone-like species, which could then engage in molecular adduction with available nucleophiles.
Redox Chemistry and Reactive Species Modulation
The redox chemistry associated with N-acetyl-N-(4-hydroxyphenyl)glycine is primarily understood through the metabolism of its parent compound, Acetaminophen. A minor but critical metabolic pathway involves the oxidation of Acetaminophen by the cytochrome P450 enzyme system, particularly isoforms like CYP2E1 and CYP3A4. wikipedia.orgnih.govfrontiersin.org This bioactivation process does not directly produce N-acetyl-N-(4-hydroxyphenyl)glycine but rather a highly reactive and electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). nih.govoup.compnas.org
The formation of NAPQI is a key event in the redox cycle. nih.gov This quinone imine is a potent oxidizing agent and can participate in several redox reactions. It can be reduced back to Acetaminophen by NADPH-cytochrome P-450 reductase, a process that consumes reducing equivalents (NADPH) and can contribute to cellular redox stress. pnas.orgnih.gov
Furthermore, the metabolic generation of NAPQI is linked to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govfrontiersin.org While cytochrome P450 enzymes themselves can generate ROS during the metabolic cycle, the primary source of significant oxidative stress stems from mitochondrial dysfunction initiated by NAPQI. nih.govfrontiersin.org NAPQI targets mitochondrial proteins, leading to impaired electron transport and an increase in the formation of superoxide (B77818) radicals. nih.govnih.gov These radicals can subsequently lead to the formation of other harmful species like hydrogen peroxide and peroxynitrite, which damage cellular lipids, proteins, and DNA. frontiersin.orgnih.gov
| Enzyme System | Metabolite Generated | Key Reactive Species |
| Cytochrome P450 (e.g., CYP2E1, CYP3A4) | N-acetyl-p-benzoquinone imine (NAPQI) | NAPQI (electrophile), Superoxide, Peroxynitrite |
| NADPH-Cytochrome P-450 Reductase | Acetaminophen (via reduction of NAPQI) | Modulates NAPQI levels |
Covalent and Non-Covalent Interactions with Macromolecules (e.g., Glutathione)
The electrophilic nature of the NAPQI metabolite governs its interactions with cellular macromolecules, which can be both covalent and non-covalent.
Covalent Interactions: The most significant covalent interaction of NAPQI is its conjugation with the tripeptide Glutathione (GSH). wikipedia.orgresearchgate.net Glutathione is a major cellular antioxidant and nucleophile, containing a thiol group from its Cysteine residue. researchgate.netnih.gov This thiol group readily attacks the electrophilic NAPQI in a Michael addition reaction, forming a stable, non-toxic 3-S-glutathionylacetaminophen conjugate that can be further metabolized and excreted. nih.govnih.gov This reaction serves as the primary detoxification pathway for NAPQI. wikipedia.orgoup.com
However, when Glutathione stores are depleted, NAPQI is free to form covalent bonds with other nucleophilic sites on macromolecules, particularly the thiol groups of Cysteine residues on proteins. nih.govnih.govfrontiersin.org This process, known as protein arylation, leads to the formation of protein adducts. nih.govfrontiersin.org The formation of these adducts can alter protein structure and function, leading to enzyme inhibition and cellular dysfunction. wikipedia.orgnih.gov Numerous protein targets for NAPQI adduction have been identified, many of which are critical mitochondrial proteins, contributing to the mitochondrial dysfunction described in the previous section. nih.govfrontiersin.org Studies have shown that NAPQI can covalently bind to and inhibit enzymes such as Glutathione Synthetase, further impairing the cell's ability to regenerate its primary defense against the reactive metabolite. port.ac.ukscience.gov
Non-Covalent Interactions: While covalent adduction by NAPQI is the most studied interaction, non-covalent interactions may also occur. The parent compound, Acetaminophen, and its metabolites can engage in weaker interactions, such as hydrogen bonding and van der Waals forces, with the active sites of various enzymes. For instance, non-covalent binding to enzymes like NAD(P)H quinone dehydrogenase 2 has been reported. nih.gov Furthermore, reactive metabolites like NAPQI have been shown to interact with and sensitize ion channels, such as the capsaicin (B1668287) receptor TRPV1, through interactions with cysteine residues, which may involve both covalent modification and subsequent non-covalent conformational changes. researchgate.net
| Interacting Molecule | Target Macromolecule | Type of Interaction | Consequence |
| N-acetyl-p-benzoquinone imine (NAPQI) | Glutathione (GSH) | Covalent (Conjugation) | Detoxification and excretion. nih.govnih.gov |
| N-acetyl-p-benzoquinone imine (NAPQI) | Protein Thiol Groups (Cysteine residues) | Covalent (Arylation) | Formation of protein adducts, enzyme inhibition, cellular dysfunction. nih.govfrontiersin.org |
| N-acetyl-p-benzoquinone imine (NAPQI) | Glutathione Synthetase | Covalent (Binding to Cys-422) | Irreversible enzyme inhibition. port.ac.ukscience.gov |
| N-acetyl-p-benzoquinone imine (NAPQI) | TRPV1 Ion Channel | Covalent/Non-covalent | Channel activation and sensitization. researchgate.net |
Enzymatic Transformations and Metabolic Pathways of N Acetyl N 4 Hydroxyphenyl Glycine Analogs in Vitro/mechanistic Focus
Enzymatic Deacetylation Pathways for N-Acetylated Amino Acid Derivatives in Biological Systems
The removal of the N-acetyl group from amino acid derivatives is a critical step in their metabolism, often catalyzed by a class of enzymes known as aminoacylases. wikipedia.org These enzymes play a role in the catabolism and recycling of N-acetylated amino acids. wikipedia.orgtaylorandfrancis.com
Aminoacylases (Acylases) Aminoacylases, or N-acyl-L-amino acid amidohydrolases, are hydrolases that catalyze the cleavage of an N-acyl group from an N-acylated amino acid, yielding a free L-amino acid and a carboxylate. wikipedia.orgwikiwand.com Aminoacylase (B1246476) 1 (ACY1), a cytosolic zinc-metalloprotein, is a key enzyme in this process, involved in the breakdown of N-terminally acetylated proteins and amino acids. taylorandfrancis.comnih.gov These enzymes are found in various tissues, with particularly high activity in the kidney, where they are thought to facilitate the utilization of amino acids from acyl derivatives. wikipedia.orgnih.gov
The catalytic mechanism of aminoacylase is dependent on a zinc (Zn²⁺) cofactor. wikipedia.org The zinc ion, coordinated by histidine, glutamate, and aspartate residues within the enzyme's active site, polarizes a water molecule. This facilitates its deprotonation, creating a nucleophilic hydroxide (B78521) ion that attacks the electrophilic carbonyl carbon of the substrate's acetyl group, leading to the breaking of the amide bond. wikipedia.org
While aminoacylases typically act on N-acyl-L-amino acids, their substrate specificity can vary. For instance, Aminoacylase 1 demonstrates activity towards N-acetylated derivatives of neutral amino acids like methionine, alanine, glycine (B1666218), leucine, and valine. taylorandfrancis.com D-aminoacylases show a preference for N-acyl-D-amino acids. proteopedia.org
N-Acetyl Amino Acid Racemases (NAAARs) In some biological systems and biotechnological applications, aminoacylases work in concert with N-acyl amino acid racemases (NAAARs). nih.govnih.gov NAAARs catalyze the racemization of N-acylamino acids, converting D-isomers to L-isomers and vice versa. nih.gov This process, when coupled with the enantioselective action of an L-aminoacylase, allows for the dynamic kinetic resolution of a racemic mixture of N-acylated amino acids to produce a single, enantiopure L-amino acid. nih.govyork.ac.uk The mechanism of NAAARs involves a 1,1-proton exchange catalyzed by a framework of amino acid residues in the active site. nih.govrsc.org
| Enzyme Class | Common Name(s) | EC Number | Catalytic Mechanism | Typical Substrates | Primary Function |
| Aminoacylase | Acylase I, L-aminoacylase, N-acyl-L-amino acid amidohydrolase | 3.5.1.14 | Zinc-dependent hydrolysis. A Zn²⁺-activated water molecule acts as a nucleophile to attack the acyl carbonyl carbon. wikipedia.org | N-acyl-L-amino acids (e.g., N-acetyl-L-methionine, N-acetyl-L-glycine). taylorandfrancis.com | Hydrolysis of N-acetylated amino acids to yield a free amino acid and acetate, playing a role in amino acid recycling. wikipedia.orgnih.gov |
| N-Acetyl Amino Acid Racemase | NAAAR | 5.1.1.10 | Metal-independent 1,1-proton exchange catalyzed by acidic and basic residues in the active site. nih.govrsc.org | N-acetylated amino acids (e.g., N-acetyl-methionine). nih.gov | Catalyzes the interconversion of D- and L-enantiomers of N-acetylated amino acids. nih.govnih.gov |
| Chitin (B13524) Deacetylase | CDA | 3.5.1.41 | Catalyzes the hydrolysis of N-acetyl groups from chitin/chitosan. Can also catalyze the reverse reaction (N-acetylation). acs.org | Chitin, Chitosan, N-acetylglucosamine oligomers. acs.org | Modification of chitin and chitosan. In vitro, can be used for selective N-acylation. acs.org |
Potential Biotransformation Pathways Involving Glycine N-Acyltransferases and Related Acyltransferase Enzymes
While deacetylation represents a catabolic pathway, the formation of N-acyl glycine derivatives is a significant biotransformation route, particularly for the detoxification of carboxylic acids. This conjugation reaction is primarily mediated by Glycine N-Acyltransferase (GLYAT).
Glycine N-Acyltransferase (GLYAT) GLYAT (EC 2.3.1.13), also known as acyl-CoA:glycine N-acyltransferase, is a mitochondrial enzyme predominantly found in the liver and kidney. tandfonline.comwikipedia.orgnih.gov It plays a crucial role in Phase II metabolism by catalyzing the conjugation of glycine with various endogenous and xenobiotic acyl-CoA molecules. tandfonline.comwikipedia.orgnih.gov This process is vital for detoxifying compounds like benzoic acid and salicylic (B10762653) acid, converting them into more water-soluble and excretable N-acylglycines, such as hippuric acid and salicyluric acid, respectively. wikipedia.orgnih.govmdpi.com
The reaction mechanism involves a two-step process. First, a carboxylic acid is activated to its high-energy thioester derivative, an acyl-CoA, by an acyl-CoA synthetase. nih.gov Subsequently, GLYAT catalyzes the transfer of the acyl group from the acyl-CoA to the amino group of glycine, forming the N-acylglycine product and releasing coenzyme A (CoASH). tandfonline.comwikipedia.orguniprot.org This regeneration of free CoASH is critical for maintaining mitochondrial energy metabolism, as its sequestration by acyl-CoA intermediates can be toxic. nih.govnih.govnih.gov
GLYAT exhibits substrate specificity, with a strong preference for glycine as the amino acid donor. nih.govebi.ac.uk Its affinity for the acyl-CoA substrate varies, showing high activity with benzoyl-CoA and other aromatic or short-chain aliphatic acyl-CoAs. nih.govuniprot.org The formation of "Glycine, N-acetyl-N-(4-hydroxyphenyl)-" itself is not a direct product of GLYAT acting on glycine, as the enzyme acylates the nitrogen of glycine, not an already N-substituted glycine. However, this pathway demonstrates the biological machinery for acylating glycine derivatives, a key transformation related to the compound's structure.
| Enzyme | EC Number | Location | Reaction Catalyzed | Acyl-CoA Substrates (Examples) | Significance |
| Glycine N-Acyltransferase (GLYAT) | 2.3.1.13 | Mitochondrial Matrix (Liver, Kidney) tandfonline.comwikipedia.org | Acyl-CoA + Glycine ⇌ N-Acylglycine + CoASH wikipedia.org | Benzoyl-CoA, Salicyl-CoA, Isovaleryl-CoA nih.govnih.gov | Detoxification of xenobiotic and endogenous carboxylic acids; regeneration of free Coenzyme A. nih.govmdpi.com |
| Acyl-CoA Synthetase (Medium-Chain) | 6.2.1.2 | Mitochondria | Carboxylic Acid + ATP + CoASH → Acyl-CoA + AMP + PPi nih.gov | Benzoic acid, Salicylic acid, Medium-chain fatty acids nih.gov | Activates carboxylic acids for subsequent conjugation, including the formation of substrates for GLYAT. nih.govnih.gov |
Mechanistic Studies of Oxidative and Conjugative Metabolism of Phenylglycine and Tyrosine Analogues
The core structure of N-acetyl-N-(4-hydroxyphenyl)glycine is an analog of both phenylglycine and tyrosine, making it a potential substrate for enzymes that metabolize these aromatic amino acids. The primary metabolic routes for such compounds are oxidative reactions, often mediated by cytochrome P450 enzymes, and conjugative reactions, such as glucuronidation.
Oxidative Metabolism Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are central to Phase I metabolism of a vast array of xenobiotics and endogenous compounds. mdpi.comnih.gov CYPs catalyze various oxidative reactions, including aromatic hydroxylation, N-dealkylation, and O-dealkylation. mdpi.com For a compound like N-acetyl-N-(4-hydroxyphenyl)glycine, CYPs could potentially catalyze further hydroxylation on the phenyl ring or oxidative cleavage of the N-phenyl bond. Studies on tryptophan metabolism, for example, show that CYPs are involved in aromatic hydroxylation and O-demethylation of its derivatives. nih.gov
Mechanistic studies using horseradish peroxidase (HRP) on N-alkyl-N-phenylglycine derivatives have shown that these compounds can undergo oxidative decarboxylation. nih.gov The proposed mechanism involves the initial one-electron oxidation of the substrate by the enzyme to form a cation radical, which then undergoes decarboxylation. nih.gov This highlights a potential oxidative pathway for the glycine portion of the molecule.
Conjugative Metabolism The 4-hydroxyphenyl group, being a phenolic moiety, is a prime target for Phase II conjugative enzymes, particularly UDP-glucuronosyltransferases (UGTs). nih.gov UGTs are a family of enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate containing a suitable nucleophilic functional group, such as a hydroxyl group. flinders.edu.aucapes.gov.br This process, known as glucuronidation, significantly increases the water solubility of the substrate, facilitating its excretion. flinders.edu.au The UGT1A and 2B subfamilies are key in metabolizing a wide range of drugs and endogenous compounds, including phenolic molecules. flinders.edu.aucapes.gov.br For instance, UGT2B7 has been shown to glucuronidate hydroxylated estrogen metabolites, and its activity can be regulated by tyrosine kinase-dependent phosphorylation. nih.gov Therefore, the phenolic hydroxyl of N-acetyl-N-(4-hydroxyphenyl)glycine or its de-acetylated analog is a likely site for glucuronide conjugation.
| Metabolic Pathway | Enzyme Family | Reaction Type | Potential Effect on Analogues | Mechanistic Detail |
| Oxidative | Cytochrome P450 (CYP) | Aromatic Hydroxylation, Dealkylation | Addition of further -OH groups to the phenyl ring; cleavage of N-phenyl or N-acetyl bonds. | Heme-catalyzed monooxygenation, where one oxygen atom is inserted into the substrate. mdpi.com |
| Oxidative | Peroxidases (e.g., HRP) | Oxidative Decarboxylation | Removal of the carboxyl group from the glycine moiety. | Formation of a cation radical intermediate following one-electron oxidation. nih.gov |
| Conjugative | UDP-Glucuronosyl-transferases (UGT) | Glucuronidation | Covalent attachment of glucuronic acid to the phenolic hydroxyl group. | Sₙ2-like transfer of glucuronic acid from a UDPGA cofactor to the substrate. nih.gov |
Advanced Analytical and Spectroscopic Characterization of N Acetyl N 4 Hydroxyphenyl Glycine
Chromatographic Separation and Mass Spectrometric Identification
Chromatographic techniques, particularly when coupled with mass spectrometry, provide powerful tools for the separation, identification, and structural analysis of N-Acetyl-N-(4-hydroxyphenyl)glycine.
High-Performance Liquid Chromatography (HPLC) is an essential technique for the purification and assessment of the purity of N-Acetyl-N-(4-hydroxyphenyl)glycine. Reversed-phase (RP) HPLC is the most common modality employed for compounds with moderate polarity, such as the target molecule. sielc.comhplc.eu The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.
A typical RP-HPLC method for a related compound, Glycine (B1666218), N-acetyl-N-phenyl-, utilizes a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.com For N-Acetyl-N-(4-hydroxyphenyl)glycine, the presence of the polar hydroxyl group on the phenyl ring necessitates careful optimization of the mobile phase gradient to achieve adequate retention and sharp peaks. Purity is typically assessed by integrating the peak area of the analyte and any impurities, detected most commonly by a UV detector set to the wavelength of maximum absorbance for the 4-hydroxyphenyl chromophore. The use of high-purity solvents and columns with low silanol (B1196071) activity is recommended for optimal results. sielc.com
Table 1: Representative HPLC Parameters for Analysis of N-Acetyl-N-(4-hydroxyphenyl)glycine This table is based on typical methods for structurally similar compounds.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm and 275 nm |
| Injection Volume | 10 µL |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for confirming the molecular weight and elucidating the structure of N-Acetyl-N-(4-hydroxyphenyl)glycine. Following chromatographic separation via LC, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting molecular ion ([M+H]⁺ or [M-H]⁻) is selected and fragmented.
For N-Acetyl-N-(4-hydroxyphenyl)glycine (Molecular Weight: 209.20 g/mol ), the protonated molecule ([M+H]⁺) would have an m/z of 210.07. Collision-induced dissociation (CID) of this precursor ion would lead to characteristic fragment ions. The fragmentation of N-acyl glycines is predictable. researchgate.net Key fragmentation pathways for N-Acetyl-N-(4-hydroxyphenyl)glycine would likely involve the cleavage of the amide bond and bonds within the glycine moiety. The fragmentation of acetylated peptides can also produce specific immonium ions. researchgate.net
Expected fragmentation patterns include:
Loss of the acetyl group: Cleavage of the N-acetyl bond.
Cleavage of the glycine backbone: Resulting in fragments corresponding to the N-acetyl-N-(4-hydroxyphenyl)amine moiety.
Formation of an acylium ion: From the N-acetyl group.
Table 2: Predicted LC-MS/MS Fragmentation Data for N-Acetyl-N-(4-hydroxyphenyl)glycine Fragmentation patterns are predicted based on the principles of mass spectrometry for N-acyl glycines.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss / Structure |
|---|---|---|
| 210.07 ([M+H]⁺) | 168.06 | Loss of ketene (B1206846) (CH₂=C=O) from the acetyl group |
| 210.07 ([M+H]⁺) | 151.07 | Cleavage of the glycine moiety, leaving the protonated N-acetyl-4-aminophenol fragment |
| 210.07 ([M+H]⁺) | 107.05 | Fragment corresponding to the hydroxyphenyl moiety |
| 208.06 ([M-H]⁻) | 166.05 | Loss of ketene (CH₂=C=O) |
| 208.06 ([M-H]⁻) | 149.06 | Loss of the acetyl group and a hydrogen |
Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) is a technique suited for the rapid, high-throughput screening of samples without prior chromatographic separation. nih.govresearchgate.net In this method, the sample is directly injected into a carrier stream that flows into the mass spectrometer's ion source. This approach significantly reduces the analysis time per sample, making it ideal for screening large numbers of samples in metabolomics or chemical library analysis. rsc.org
For the detection of N-Acetyl-N-(4-hydroxyphenyl)glycine, FIA-MS/MS would operate in Multiple Reaction Monitoring (MRM) mode. A specific precursor-to-product ion transition (e.g., m/z 210.07 → 151.07) would be monitored, providing a high degree of selectivity and sensitivity. While FIA-MS/MS does not separate isomers, its speed (often less than a minute per sample) makes it a valuable tool for quantitative profiling and initial hit identification in complex mixtures before confirmation by slower, more comprehensive methods like LC-MS/MS. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of each proton in the N-Acetyl-N-(4-hydroxyphenyl)glycine molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. The expected spectrum would show distinct signals for the acetyl methyl protons, the glycine methylene (B1212753) protons, and the aromatic protons of the hydroxyphenyl group.
Acetyl Protons (CH₃): A singlet in the aliphatic region (~2.0 ppm), characteristic of an N-acetyl group. bmrb.io
Glycine Protons (CH₂): A singlet, as there are no adjacent protons to cause splitting, expected in the range of 3.5-4.5 ppm due to the deshielding effects of the adjacent nitrogen and carbonyl groups. hmdb.ca
Aromatic Protons (C₆H₄): Two doublets characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons ortho to the hydroxyl group will appear at a different chemical shift than those ortho to the nitrogen atom, typically in the range of 6.8-7.5 ppm. msu.edu
Hydroxyl Proton (OH): A broad singlet whose chemical shift is dependent on solvent, concentration, and temperature.
Table 3: Predicted ¹H NMR Chemical Shifts for N-Acetyl-N-(4-hydroxyphenyl)glycine Predictions are based on data from analogous structures like Acetylglycine and N-(4-Hydroxyphenyl)glycine and general chemical shift principles.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Acetyl (CH₃) | ~2.0 | Singlet (s) |
| Glycine (CH₂) | ~4.0 | Singlet (s) |
| Aromatic (2H, ortho to N) | ~7.1 - 7.3 | Doublet (d) |
| Aromatic (2H, ortho to OH) | ~6.8 - 7.0 | Doublet (d) |
| Phenolic (OH) | Variable | Broad Singlet (br s) |
| Carboxylic Acid (OH) | Variable | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Acetyl Carbons: The methyl carbon (CH₃) will appear in the upfield region (~20-25 ppm), while the carbonyl carbon (C=O) will be significantly downfield (~170-175 ppm). bmrb.io
Glycine Carbons: The methylene carbon (CH₂) is expected around 40-50 ppm, and the carboxylic acid carbonyl carbon will be in the range of 170-175 ppm. bmrb.io
Aromatic Carbons: The four unique carbons of the 1,4-disubstituted ring will appear in the aromatic region (115-160 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most deshielded (~155-160 ppm), followed by the carbon attached to the nitrogen (C-N) (~130-140 ppm). The other two aromatic carbons will appear between 115-130 ppm. libretexts.org
Table 4: Predicted ¹³C NMR Chemical Shifts for N-Acetyl-N-(4-hydroxyphenyl)glycine Predictions are based on data from analogous structures and established chemical shift ranges.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetyl (C H₃) | ~23 |
| Glycine (C H₂) | ~45 |
| Aromatic (C H, ortho to OH) | ~116 |
| Aromatic (C H, ortho to N) | ~125 |
| Aromatic (C -N) | ~135 |
| Aromatic (C -OH) | ~157 |
| Acetyl (C =O) | ~172 |
| Carboxylic Acid (C =O) | ~174 |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC) for Correlating Proton and Carbon Environments
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N-acetyl-N-(4-hydroxyphenyl)glycine by providing correlations between different nuclei. Among these techniques, the Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable for mapping direct, one-bond correlations between proton (¹H) and carbon (¹³C) atoms.
The HSQC spectrum of N-acetyl-N-(4-hydroxyphenyl)glycine provides unambiguous assignments of the protonated carbons. In this spectrum, each peak corresponds to a carbon atom directly attached to one or more protons. The coordinates of the peak are the chemical shifts of the proton (on one axis) and the carbon (on the other axis). This technique is instrumental in resolving spectral overlap that can occur in one-dimensional (1D) NMR spectra, especially in complex biological samples. nih.gov
For N-acetyl-N-(4-hydroxyphenyl)glycine, the HSQC spectrum would reveal key correlations:
A cross-peak connecting the ¹H and ¹³C signals of the methylene group (-CH₂-) of the glycine backbone.
Correlations for the aromatic protons and their corresponding carbons in the 4-hydroxyphenyl ring.
A correlation for the methyl group (-CH₃) of the acetyl moiety.
The analysis of derivatized biological samples, such as urine, using 2D HSQC has demonstrated the ability to identify specific metabolites, including those with phenolic groups similar to N-acetyl-N-(4-hydroxyphenyl)glycine. nih.gov This highlights the technique's sensitivity and resolving power, which can be further enhanced by isotopic labeling. nih.gov
Table 1: Predicted ¹H-¹³C HSQC Correlations for N-acetyl-N-(4-hydroxyphenyl)glycine
| Functional Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Correlation |
| Glycine Backbone | Methylene (-CH₂-) | ~4.0 | ~50-55 | Direct C-H bond |
| Acetyl Group | Methyl (-CH₃) | ~2.0 | ~20-25 | Direct C-H bond |
| 4-Hydroxyphenyl Ring | Aromatic C-H | ~6.8 - 7.2 | ~115-130 | Direct C-H bonds |
Ultraviolet-Visible (UV-Vis) Absorption and Derivative Spectroscopy for Chromophore Analysis
Direct UV-Vis Absorption Profiling
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for analyzing compounds containing chromophores—parts of a molecule that absorb light in the UV-visible range. The 4-hydroxyphenyl group in N-acetyl-N-(4-hydroxyphenyl)glycine acts as a primary chromophore.
A direct UV-Vis absorption spectrum is obtained by measuring the absorbance of a solution of the compound over a range of wavelengths. Nominally pure glycine crystals are transparent in a wide spectral range, with strong absorption beginning in the ultraviolet region at wavelengths shorter than 240 nm. mdpi.com However, the presence of the aromatic 4-hydroxyphenyl ring in N-acetyl-N-(4-hydroxyphenyl)glycine results in characteristic absorption bands at longer wavelengths. The spectrum is influenced by the electronic transitions within the benzene ring, which are modified by the hydroxyl (-OH) and the N-acetyl-glycine substituents. The position and intensity of the absorption maximum (λmax) can be affected by factors such as solvent polarity and pH, particularly due to the ionizable phenolic hydroxyl group.
Second-Derivative UV-Vis Spectroscopy for Enhanced Resolution and Environmental Probing
While direct UV-Vis spectroscopy is useful, its resolution can be limited by broad, overlapping absorption bands. Second-derivative UV-Vis spectroscopy is an analytical technique that enhances the resolution of spectral data. By calculating the second derivative of the absorbance spectrum with respect to wavelength (d²A/dλ²), subtle spectral features like hidden peaks and shoulders are intensified and resolved into sharper, more distinct bands.
This method is particularly effective for:
Resolving Overlapping Spectra: In complex mixtures, second-derivative spectroscopy can help to distinguish the absorption bands of N-acetyl-N-(4-hydroxyphenyl)glycine from those of interfering substances.
Accurate Peak Wavelength Determination: The zero-crossing points in a second-derivative spectrum correspond precisely to the λmax in the original absorption spectrum, allowing for more accurate determination.
Probing the Microenvironment: Changes in the microenvironment of the chromophore, such as those caused by binding to proteins or changes in solvent, can lead to subtle shifts in the absorption spectrum. These shifts are often magnified in the second-derivative spectrum, making it a sensitive probe of the compound's local environment.
The development of UV spectrophotometric methods for related compounds like N-acetylcysteine has shown that this technique can be validated for linearity, accuracy, and precision, making it suitable for quantitative analysis in various formulations. researchgate.net
Chemical Derivatization Strategies for Enhanced Spectroscopic and Chromatographic Analysis
Chemical derivatization involves modifying a target compound to improve its analytical properties. For N-acetyl-N-(4-hydroxyphenyl)glycine, derivatization can enhance detection sensitivity and chromatographic separation for techniques like NMR and Liquid Chromatography-Mass Spectrometry (LC-MS).
Acetyl Derivatization for Isotopic Labeling and NMR Sensitivity Enhancement
While the target molecule is already N-acetylated, further derivatization, particularly at the phenolic hydroxyl group, can be advantageous for NMR analysis. Acetylation using an isotopically labeled reagent, such as ¹³C-labeled acetic anhydride (B1165640), introduces a specific NMR-active isotope at a known position. nih.gov
This strategy offers several benefits:
Sensitivity Enhancement: The introduction of a ¹³C label allows for the use of ¹³C-edited NMR experiments, which can significantly enhance the sensitivity and resolution of the signals from the derivatized molecule, especially in complex biological matrices where its concentration may be low. nih.gov
Structural Confirmation: Observing the labeled carbon and its correlations in 2D NMR spectra (like HSQC and HMBC) provides definitive confirmation of the derivatization site and the compound's identity.
Metabolic Tracing: If used in metabolic studies, isotopic labeling can help trace the fate of the molecule within a biological system.
The derivatization of amino acids and other metabolites with ¹³C-labeled reagents has been shown to make otherwise undetectable signals clearly observable in both 1D and 2D NMR spectra. nih.gov
Specific Reagent-Based Derivatizations for Targeted LC-MS Analysis
For LC-MS analysis, derivatization is often employed to improve the ionization efficiency and chromatographic retention of polar molecules like N-acyl glycines. nih.gov Several reagents are effective for this purpose.
3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the carboxylic acid group of N-acetyl-N-(4-hydroxyphenyl)glycine. The derivatization is quick, occurs in aqueous solution, and improves detection sensitivity in LC-MS. nih.govacs.org This approach has been successfully used for the comprehensive analysis of a wide range of N-acyl glycines in biological fluids like plasma and urine. researchgate.netresearchgate.net
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent, used in the AccQ•Tag method, reacts with primary and secondary amines. While the secondary amine in N-acetyl-N-(4-hydroxyphenyl)glycine is part of an amide and less reactive, this method is a cornerstone for general amino acid analysis and demonstrates the principle of using specific reagents to target functional groups for enhanced fluorescence or MS detection.
Dimethylamino-naphthalene-1-sulfonyl piperazine (B1678402) (Dns-PP): This is another derivatization reagent used to enhance MS response for acylated amino acids, enabling the identification of novel metabolites in biological samples. nih.gov
These derivatization strategies significantly improve the ability to quantify low-abundance N-acyl glycines and expand the coverage of detectable metabolites in complex samples. nih.gov
Table 2: Derivatization Reagents for Enhanced LC-MS Analysis
| Reagent | Target Functional Group | Purpose | Analytical Technique |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl | Improves sensitivity and chromatographic properties | LC-MS |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary/Secondary Amines | Enhances fluorescence and MS detection | HPLC, LC-MS |
| Dimethylamino-naphthalene-1-sulfonyl piperazine (Dns-PP) | Carboxyl/Amine | Enhances MS response for structure elucidation | LC-MS/MS |
Computational Chemistry and in Silico Modeling of N Acetyl N 4 Hydroxyphenyl Glycine
Quantum Mechanical Calculations for Electronic Structure, Stability, and Spectroscopic Parameter Prediction
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and structural stability of N-acetyl-N-(4-hydroxyphenyl)glycine. nih.gov These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state energy, electron density distribution, and other related characteristics. mit.edu
A typical DFT approach involves optimizing the molecular geometry of N-acetyl-N-(4-hydroxyphenyl)glycine to find its lowest energy conformation. nih.gov This is often performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.netnih.gov Once the optimized geometry is obtained, a variety of electronic and spectroscopic properties can be calculated. mit.edunih.gov
Key predictable parameters include:
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
Molecular Stability: Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can be computed to assess the stability of different potential conformers.
Spectroscopic Parameters: Vibrational frequency calculations can predict the molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov Comparing these theoretical spectra with experimental data can help confirm the molecular structure. nih.gov Additionally, Gauge-Independent Atomic Orbital (GIAO) calculations can predict NMR chemical shifts. nih.gov
The table below summarizes the types of data that can be generated for N-acetyl-N-(4-hydroxyphenyl)glycine using DFT calculations.
| Parameter | Predicted Value (Illustrative) | Significance |
| Total Energy | -X Hartrees | Indicates the stability of the optimized molecular structure. |
| HOMO Energy | -Y eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | +Z eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | (Y+Z) eV | Correlates with chemical reactivity and electronic excitation energy. nih.gov |
| Dipole Moment | N Debye | Measures the polarity of the molecule. |
| Key Vibrational Frequencies | C=O stretch: ~1700 cm⁻¹ | Corresponds to specific bond vibrations, allowing for spectral assignment. researchgate.net |
| N-H bend: ~1550 cm⁻¹ | ||
| O-H stretch: ~3400 cm⁻¹ |
Molecular Dynamics Simulations and Conformational Analysis of N-Acetyl-N-(4-hydroxyphenyl)glycine in Solution and Protein Environments
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For N-acetyl-N-(4-hydroxyphenyl)glycine, MD simulations can reveal its dynamic behavior, conformational flexibility, and interactions with its environment, such as water or the binding site of a protein. nih.govmdpi.com
The simulation process begins by placing the molecule in a simulated environment, typically a box of water molecules (for solution studies) or within a solvated protein structure. nih.gov The interactions between all atoms are described by a force field, such as CHARMM or AMBER. nih.govmdpi.com The simulation then calculates the forces on each atom and uses Newton's laws of motion to predict their positions and velocities over short time steps (femtoseconds), generating a trajectory that illustrates the molecule's dynamic behavior. nih.gov
Conformational Analysis: By analyzing the MD trajectory, researchers can understand the conformational landscape of N-acetyl-N-(4-hydroxyphenyl)glycine. This involves identifying the most stable three-dimensional shapes (conformers) the molecule adopts and the transitions between them. nih.gov For N-acetylated amino acids, key conformational features include the torsion angles of the backbone and the orientation of the side chains. nih.govresearchgate.net The acetylation of the amino group, which mimics a peptide bond, influences the molecule's conformational preferences, with studies on similar molecules identifying multiple stable conformations in equilibrium. nih.gov
Environmental Effects: MD simulations are particularly useful for understanding how the environment affects the molecule's conformation. In an aqueous solution, the molecule's interactions with water (e.g., hydrogen bonding) will govern its preferred shapes. researchgate.net Within a protein's binding pocket, the conformational flexibility of N-acetyl-N-(4-hydroxyphenyl)glycine may be restricted as it adapts its shape to fit the pocket and form specific interactions with amino acid residues. nih.gov
The following table outlines typical parameters for an MD simulation of N-acetyl-N-(4-hydroxyphenyl)glycine in an aqueous solution.
| Parameter | Typical Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy and forces between atoms. nih.gov |
| Water Model | TIP3P, SPC/E | Explicitly represents the solvent molecules. nih.gov |
| Simulation Box | Cubic or dodecahedron with periodic boundaries | Simulates a continuous system to avoid edge effects. nih.gov |
| Temperature | 298 K (25 °C) or 310 K (37 °C) | Maintained using a thermostat to simulate physiological conditions. |
| Pressure | 1 bar | Maintained using a barostat for constant pressure simulations. |
| Simulation Time | Nanoseconds (ns) to microseconds (µs) | The duration over which the molecular trajectory is calculated. nih.govmdpi.com |
| Time Step | 1-2 femtoseconds (fs) | The interval at which forces and positions are updated. |
Q & A
Q. What are the optimal synthetic routes for N-(4-Hydroxyphenyl)glycine, and how do reaction conditions influence yield and purity?
Methodological Answer: The primary synthesis involves reacting 4-aminophenol with chloroacetic acid under alkaline conditions, with careful control of stoichiometry (1:1 molar ratio) and temperature (80–100°C) to minimize side reactions like over-alkylation . Alternative methods include alkaline hydrolysis of the corresponding nitrile, followed by ammonia removal . Yield optimization requires pH monitoring (pH 8–9) and post-synthesis purification via recrystallization from water or ethanol to remove unreacted 4-aminophenol, which can act as a contaminant in downstream applications .
Q. How can researchers characterize the physicochemical stability of N-(4-Hydroxyphenyl)glycine under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition onset (observed at 200°C, complete melting/decomposition at 245–247°C) .
- Solubility profiling : Test solubility in aqueous alkali (e.g., NaOH) vs. organic solvents (e.g., ethyl acetate, ethanol) to assess stability in formulation matrices .
- Light sensitivity : Monitor color changes (white → brown) under UV exposure to evaluate photodegradation pathways .
Q. What analytical techniques are recommended for quantifying N-(4-Hydroxyphenyl)glycine in complex matrices (e.g., biological samples or photoresist formulations)?
Methodological Answer:
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) for separation from phenolic byproducts .
- Mass spectrometry (MS) coupled with ultra-performance liquid chromatography (UPLC) for metabolite identification in biological systems .
- Titrimetric methods using acid-base indicators for rapid quantification in industrial settings .
Advanced Research Questions
Q. How does N-(4-Hydroxyphenyl)glycine interact with silver halide crystals in photographic developers, and what mechanistic insights explain its reducing properties?
Methodological Answer: Glycin acts as a primary electron donor in developers, reducing Ag⁺ to metallic silver. The phenolic -OH group facilitates adsorption onto silver halide surfaces, while the glycine moiety stabilizes intermediate radicals. Kinetic studies using rotating disk electrode (RDE) voltammetry can quantify electron transfer rates, while FTIR spectroscopy identifies surface-binding interactions . Note that low sulfite conditions may induce gelatin hardening via cross-linking with oxidized glycin byproducts .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR or IR) for N-(4-Hydroxyphenyl)glycine derivatives?
Methodological Answer:
- Variable-temperature NMR : Resolve tautomeric ambiguities (e.g., enol-keto equilibria) by analyzing shifts at 25°C vs. 60°C .
- Isotopic labeling : Use deuterated solvents (D₂O) to suppress proton exchange broadening in -NH and -OH regions .
- Computational modeling : Density functional theory (DFT) simulations correlate observed IR peaks (e.g., C=O stretch at 1680 cm⁻¹) with molecular conformations .
Q. How can researchers design experiments to evaluate the environmental persistence and ecotoxicology of N-(4-Hydroxyphenyl)glycine degradation products?
Methodological Answer:
- Aerobic biodegradation assays : Incubate glycin with soil or wastewater microbiota, monitoring CO₂ evolution via gas chromatography .
- Toxicity profiling : Use Daphnia magna or Vibrio fischeri bioassays to quantify acute toxicity (LC50/EC50) of degradation byproducts like 4-aminophenol .
- High-resolution mass spectrometry (HRMS) to identify persistent metabolites (e.g., quinone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
